molecular formula C8H16Cl2N4O B2681303 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride CAS No. 2094444-43-4

4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride

Cat. No.: B2681303
CAS No.: 2094444-43-4
M. Wt: 255.14
InChI Key: NCIQHRCSRWXBRV-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride is a chemical compound of interest in medicinal chemistry and antifungal research. While specific data on this exact molecule is limited, its core structure—featuring a 1,2,4-triazole moiety linked to a piperidine ring—is a recognized pharmacophore in bioactive molecules. The 1,2,4-triazole ring is a known bioisostere for amide bonds and is a critical functional group in compounds that inhibit cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase) . Inhibition of CYP51 is a established mechanism of action for azole antifungal agents, which disrupt ergosterol biosynthesis in pathogenic fungi . Molecular docking studies of similar triazole-containing piperidine derivatives show that the triazole nitrogen can coordinate with the heme iron in the enzyme's active site, while the side chain extends into the access channel, forming hydrophobic and van der Waals interactions with amino acid residues . Furthermore, the 1,2,4-triazole scaffold has been successfully employed as a key component in the development of potent and selective inhibitors of host kinases like CSNK2 (Casein Kinase 2), which is a promising target for host-directed antiviral therapy . The piperidine ring and the hydroxyl group in the structure may contribute to the molecule's overall polarity and conformational flexibility, potentially influencing its binding affinity and solubility. This product is intended for research applications such as SAR (Structure-Activity Relationship) studies, enzymatic assay development, and as a synthetic intermediate. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-12-7(10-6-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQHRCSRWXBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2(CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094444-43-4
Record name 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with piperidin-4-ol under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazole or piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol have been synthesized and tested against various microorganisms. A study highlighted the synthesis of triazole-based compounds that showed promising activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the piperidine ring enhances the bioactivity of these compounds.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A series of triazole derivatives were evaluated for their cytotoxicity against human cancer cell lines, revealing that certain modifications to the triazole structure can significantly enhance antiproliferative activity . The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to improved efficacy in targeting cancer cells.

Neurological Applications
There is emerging evidence supporting the use of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride in neurological research. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like anxiety and depression. The compound's interaction with calmodulin-dependent pathways has been linked to improved insulin sensitivity and glucose metabolism in preclinical models, indicating a broader metabolic role .

Pharmacology

Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. Inhibitors derived from triazole structures have shown promise in modulating enzyme activities related to inflammation and metabolic disorders. Specifically, compounds similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol have been identified as selective inhibitors of calmodulin-dependent enzymes, which play crucial roles in cellular signaling pathways .

Drug Development
The unique pharmacological profile of this compound makes it a candidate for further development in drug formulation. Its solubility and stability under physiological conditions are critical factors that enhance its viability as a therapeutic agent. Ongoing research focuses on optimizing its chemical properties to improve bioavailability and reduce potential side effects .

Agricultural Science

Fungicidal Properties
In agricultural applications, triazole compounds are widely recognized for their fungicidal properties. The derivative this compound has shown effectiveness against various fungal pathogens affecting crops. Studies indicate that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityTriazole derivatives showed moderate to high activity against bacterial strainsPotential for developing new antibiotics
Anticancer ResearchCertain modifications led to enhanced cytotoxicity against cancer cell linesCould lead to new cancer therapies
Neurological EffectsImproved insulin sensitivity observed in animal modelsPotential use in metabolic syndrome treatments
Agricultural ApplicationsEffective against crop pathogensDevelopment of new fungicides

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

  • Molecular Formula : C₁₃H₁₇ClN₄
  • Key Differences: A phenyl group replaces the methyl substituent on the triazole. Monohydrochloride salt (vs. dihydrochloride in the target compound). Higher molecular weight (264.76 g/mol) due to the aromatic phenyl group.
  • Implications: The phenyl group may enhance π-π stacking interactions with hydrophobic binding pockets but could reduce solubility compared to the methyl analog.

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine Dihydrochloride

  • Molecular Formula : C₁₀H₁₈Cl₂N₄
  • Key Differences :
    • Cyclopropyl substituent on the triazole instead of methyl.
    • Dihydrochloride salt matches the target compound.
  • Implications :
    • Cyclopropyl groups often improve metabolic stability by resisting oxidative degradation.
    • Increased steric bulk may affect binding affinity in enzyme-active sites .

[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride

  • Molecular Formula : C₆H₁₄Cl₂N₄
  • Key Differences :
    • Isopropyl substituent on the triazole.
    • Methanamine backbone replaces the piperidine ring.
  • Implications: The linear methanamine structure reduces conformational rigidity compared to piperidine.

Backbone Modifications

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine Dihydrochloride

  • Key Differences :
    • Propylamine chain replaces the piperidine-hydroxyl system.
  • Implications :
    • The absence of a cyclic structure may reduce steric hindrance but limit spatial orientation for target engagement.
    • Lower molecular weight (C₅H₁₂Cl₂N₄, ~211.09 g/mol) could improve bioavailability .

4-(1H-1,2,3,4-Tetrazol-5-yl)piperidin-4-ol Hydrochloride

  • Molecular Formula : C₆H₁₀ClN₅O
  • Key Differences: Tetrazole ring replaces the triazole. Monohydrochloride salt.
  • Implications :
    • Tetrazoles are more acidic (pKa ~4.9) than triazoles, enhancing solubility at physiological pH.
    • The hydroxyl group on piperidine is retained, preserving hydrogen-bonding capacity .

Salt Form and Solubility

Compound Salt Form Molecular Weight (g/mol) Solubility Inference
Target Compound Dihydrochloride 265.14 High aqueous solubility
4-(3-Phenyl-...)piperidine Monohydrochloride 264.76 Moderate solubility
4-(3-Cyclopropyl-...)piperidine Dihydrochloride 265.19 Comparable to target compound
4-(1H-Tetrazol-5-yl)piperidin-4-ol Monohydrochloride 203.63 Lower solubility than di-salts

Biological Activity

4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the following properties:

Property Details
Molecular Formula C8H14N4O.2ClH
Molecular Weight 182.22 g/mol
IUPAC Name This compound
InChI Key NCIQHRCSRWXBRV-UHFFFAOYSA-N
Purity ≥ 95%

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The triazole ring facilitates the formation of hydrogen bonds, enhancing binding affinity to protein targets. The piperidine moiety contributes to hydrophobic interactions within protein structures, which may modulate enzyme activity or receptor signaling pathways .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds structurally related to 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the micromolar range. These compounds induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. Specifically, one derivative demonstrated an IC50 value of 0.12 µM against MCF-7 cells, suggesting that modifications in the triazole structure could enhance biological activity .

Mechanistic Insights

Flow cytometry analysis in another study revealed that compounds similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol induce apoptosis in a dose-dependent manner. Western blot analysis showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Comparative Analysis with Similar Compounds

Compound IC50 (µM) Activity Type
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol~0.12Anticancer (MCF-7)
Doxorubicin~0.15Anticancer (MCF-7)
Other Triazole Derivative~0.10Antimicrobial

Q & A

Q. What in silico tools predict the compound’s binding affinity to CNS targets?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina) with homology models of serotonin receptors (5-HT₃R).
  • Validate predictions with SPR (surface plasmon resonance) binding assays.
  • Compare results with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify SAR trends .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?

  • Methodological Answer :
  • Audit experimental variables:
  • Enzyme source (recombinant vs. native).
  • Assay buffer composition (divalent cations may alter activity).
  • Replicate studies under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4).
  • Use a reference inhibitor (e.g., staurosporine) to calibrate inter-lab variability .

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